molecular formula C15H14O3S2 B14075972 Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- CAS No. 100946-65-4

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-

Cat. No.: B14075972
CAS No.: 100946-65-4
M. Wt: 306.4 g/mol
InChI Key: BGMMNJTUJSBMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- is a compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its applications in synthetic organic chemistry, particularly in the synthesis of various heterocyclic compounds and other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- typically involves the reaction of a phenylsulfonyl chloride with a suitable nucleophile. One common method involves the reaction of phenylsulfonyl chloride with a thiol in the presence of a base such as potassium hydroxide in tetrahydrofuran (THF) at low temperatures . Another method involves the use of lithium diisopropylamide (LDA) as a base in THF at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- is unique due to the presence of both a phenyl and a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in synthetic organic chemistry and various scientific research applications .

Properties

CAS No.

100946-65-4

Molecular Formula

C15H14O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(benzenesulfonylmethylsulfanyl)-1-phenylethanone

InChI

InChI=1S/C15H14O3S2/c16-15(13-7-3-1-4-8-13)11-19-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

BGMMNJTUJSBMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.